5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Synthetic chemistry Building block diversification Hydrogen-bond donor count

5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one (C₁₀H₁₆N₂O₂, MW 196.25 g/mol) is a 3,4-dihydropyrimidin-4-one (DHPM) derivative characterized by an isopropyl group at position 2, a methyl group at position 6, and a primary hydroxyethyl substituent at position 5 of the heterocyclic core. DHPMs are a privileged scaffold in medicinal chemistry, historically explored as calcium channel modulators, antiviral agents, and anticancer leads, with structure–activity relationships (SAR) highly sensitive to the nature and position of substituents.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13192545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)C(C)C)CCO
InChIInChI=1S/C10H16N2O2/c1-6(2)9-11-7(3)8(4-5-13)10(14)12-9/h6,13H,4-5H2,1-3H3,(H,11,12,14)
InChIKeyZGQWRKBWWILYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one: Procurement-Relevant Identity and Class Context


5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one (C₁₀H₁₆N₂O₂, MW 196.25 g/mol) is a 3,4-dihydropyrimidin-4-one (DHPM) derivative characterized by an isopropyl group at position 2, a methyl group at position 6, and a primary hydroxyethyl substituent at position 5 of the heterocyclic core . DHPMs are a privileged scaffold in medicinal chemistry, historically explored as calcium channel modulators, antiviral agents, and anticancer leads, with structure–activity relationships (SAR) highly sensitive to the nature and position of substituents [1]. This monomeric building block is primarily positioned as a synthetic intermediate for downstream diversification, and its procurement value hinges on the unique reactivity imparted by the pendant primary alcohol, which is absent in the majority of commercially available Biginelli-type DHPMs.

Why Generic 3,4-Dihydropyrimidin-4-one Analogs Cannot Substitute for 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one in Research Procurement


Generic substitution fails because the 5-(2-hydroxyethyl) group provides a primary alcohol handle that enables chemoselective derivatization strategies (e.g., esterification, etherification, oxidation, or mesylation for nucleophilic displacement) that are architecturally impossible with the more common 5-ester or 5-alkyl DHPM analogs obtained from standard Biginelli condensations [1]. Even within the narrow set of C10H16N2O2 constitutional isomers, the closest commercially cataloged analog—2-(propan-2-yl)-6-propoxy-3,4-dihydropyrimidin-4-one—presents the oxygen functionality as a propoxy ether at C6 rather than a primary alcohol at C5, fundamentally altering hydrogen-bond donor capacity, polarity, metabolic liability, and the scope of accessible conjugates . Therefore, procurement decisions based solely on molecular formula or core scaffold equivalence will result in a different chemical entity with divergent reactivity and biological recognition properties.

Quantitative Differentiation Evidence for 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one vs. Closest Analogs


Primary Alcohol vs. Propoxy Ether: Hydrogen-Bond Donor Capacity Determines Derivatization Scope

The target compound possesses one hydrogen-bond donor (the primary alcohol –OH), whereas the closest commercially cataloged C10H16N2O2 isomer, 2-(propan-2-yl)-6-propoxy-3,4-dihydropyrimidin-4-one, bears zero H-bond donors . This topological difference dictates that only the target compound can directly participate in DCC/DMAP-mediated esterifications, carbonyldiimidazole (CDI) activations, or Mitsunobu reactions without prior deprotection, reducing step count and improving atom economy in library synthesis [1].

Synthetic chemistry Building block diversification Hydrogen-bond donor count

Regioisomeric Distinction: C5-Hydroxyethyl vs. C6-Propoxy Topology Defines Pharmacophoric Geometry

The target compound places the oxygenated side chain at C5, a position that in many DHPM-based bioactive molecules projects toward solvent-accessible space or participates in critical ligand–protein interactions. The comparator 2-(propan-2-yl)-6-propoxy-3,4-dihydropyrimidin-4-one relocates the ether chain to C6, whereas the C5 position is unsubstituted . SAR studies on DHPM calcium channel modulators and antiviral agents demonstrate that C5 substitution directly modulates potency, with C5 ester or alkyl groups altering IC₅₀ values by >10-fold relative to unsubstituted analogs [1].

Medicinal chemistry Structure–activity relationship Bioisostere analysis

Synthetic Tractability: Commercial Availability of Key Precursor 5-(2-Hydroxyethyl)-6-methyl-2-thiouracil Enables Scalable Derivatization

The target compound can be accessed from the structurally annotated intermediate 5-(2-hydroxyethyl)-6-methyl-2-thiouracil (CAS 23935-66-2), which is commercially available from multiple vendors (e.g., Bidepharm, purity ≥95%) . In contrast, no equivalent commercial precursor for the 6-propoxy analog could be identified in the open literature or vendor catalogs. This supply-chain advantage translates to more predictable synthesis scale-up and lower risk of project delays due to single-source dependency.

Process chemistry Scalable synthesis Intermediate sourcing

Procurement-Guided Application Scenarios for 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one


One-Step Bioconjugation and Chemical Probe Assembly

The free primary hydroxyl group enables direct esterification or carbamate formation with NHS-activated fluorophores, biotin, or photoaffinity tags without a deprotection step, whereas the 6-propoxy comparator would require ether cleavage (strong acid or Lewis acid, risking pyrimidine ring degradation) to generate a conjugatable handle [1]. This makes the target compound the rational choice for constructing DHPM-based activity-based probes or PROTAC linkers where step economy and mild conditions are paramount.

Diversity-Oriented Synthesis (DOS) via C5 Alcohol Functionalization

In medicinal chemistry campaigns exploring DHPM SAR, the C5 alcohol can be chemoselectively oxidized to the aldehyde or carboxylic acid, converted to a leaving group (mesylate/tosylate) for nucleophilic displacement, or used directly in etherification. This single intermediate thus provides access to at least four distinct C5 chemotypes (alcohol, aldehyde, amine, ether) without altering the C2-isopropyl/C6-methyl architecture, a diversification tree that is inaccessible from the 6-propoxy analog [2].

DHPM Library Synthesis for Calcium Channel or Antiviral Screening

Given the well-established SAR linkage between DHPM C5 substitution and L-type calcium channel blockade [1], the target compound serves as a privileged late-stage intermediate for introducing polar, hydrogen-bond-capable side chains at C5. Virtual screening and molecular docking studies that incorporate the hydroxyethyl motif may yield hit profiles distinct from those derived from the standard C5-ester DHPM library members, justifying its inclusion in screening decks when probing targets with solvent-exposed H-bond acceptor/donor sites.

Supply Chain Risk Mitigation Through Intermediate Redundancy

For organizations planning multi-gram synthesis of DHPM-based tools, the confirmed commercial availability of 5-(2-hydroxyethyl)-6-methyl-2-thiouracil (CAS 23935-66-2) as a synthetic precursor provides a fallback starting material, reducing the risk of total project halt if the final compound goes out of stock. Procurement teams should request certificates of analysis (CoA) confirming identity by NMR and HPLC purity >95% before committing to scale-up [2].

Quote Request

Request a Quote for 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.